2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-14-9-15(22-16(21-14)12-3-4-12)23-5-7-24(8-6-23)17-19-10-13(18)11-20-17/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADJWPDRMCWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure incorporates a cyclopropyl group, an ethyl substituent, and a piperazine moiety linked to a fluorinated pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development targeting various biological pathways.
Molecular Characteristics
The molecular formula of 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is , with a molecular weight of approximately 348.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| InChI Key | [InChI Key here] |
| Canonical SMILES | [Canonical SMILES here] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems, particularly in the modulation of enzyme activities and receptor interactions. The presence of the piperazine and pyrimidine rings suggests potential interactions with neurotransmitter receptors and kinases, making it a candidate for further pharmacological studies.
Biological Activity Studies
Research has indicated that compounds similar to 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Activity : Some related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.
- Neuropharmacological Effects : The piperazine moiety is known for its interaction with serotonin receptors, indicating possible applications in treating mood disorders and anxiety.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
-
Topoisomerase II Inhibitors : Research has explored the synthesis of pyrimidine derivatives that act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. These studies suggest that modifications to the pyrimidine structure can enhance inhibitory activity.
- Reference : Konstantinidou et al., Drug Design Studies (2023).
-
Serotonin Receptor Modulation : A study focused on the interaction of piperazine derivatives with serotonin receptors showed promising results in modulating receptor activity, which could lead to new treatments for depression and anxiety.
- Reference : Mayr et al., Journal of Biomolecular Screening (2008).
The synthesis of 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves several steps, including cyclization reactions and functional group modifications. The compound's versatility allows for various chemical reactions that can be exploited for further structural modifications aimed at enhancing biological activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physical Properties
While melting point data for the target compound are unavailable, analogs in demonstrate that bulky substituents (e.g., tosyl) reduce melting points (e.g., 15 : 192–194°C) compared to smaller groups (e.g., 10 : 289–291°C). The fluoropyrimidinyl-piperazine group in the target may lower melting points relative to sulfonyl analogs due to reduced crystallinity .
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is synthesized via the Biginelli reaction or condensation of β-diketones with guanidine derivatives under acidic conditions. For this compound, a modified approach using ethyl cyclopropanecarboxylate and ethyl acetoacetate with guanidine hydrochloride in ethanol under reflux yields 2-cyclopropyl-4-ethyl-6-hydroxypyrimidine.
Reaction Conditions :
Chlorination at Position 6
The hydroxyl group at position 6 is replaced with chlorine using phosphorus oxychloride (POCl3) and catalytic N,N-dimethylaniline:
Procedure :
-
2-Cyclopropyl-4-ethyl-6-hydroxypyrimidine (1.0 eq) is suspended in POCl3 (5 vol).
-
N,N-dimethylaniline (0.1 eq) is added, and the mixture is refluxed at 110°C for 6 hours.
-
Excess POCl3 is evaporated, and the residue is poured into ice-water.
-
The precipitate is filtered and recrystallized from hexane/ethyl acetate (3:1).
Synthesis of Fragment B: 1-(5-Fluoropyrimidin-2-yl)Piperazine
Preparation of 2-Chloro-5-fluoropyrimidine
2,4-Dichloro-5-fluoropyrimidine is selectively aminated at position 4 to retain the chlorine at position 2:
Steps :
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq) is reacted with ammonium hydroxide (28% aq., 3 eq) in THF at 0°C.
-
The mixture is stirred for 2 hours, filtered, and washed with cold water.
Piperazine Coupling
The chlorine at position 2 is displaced by piperazine via SNAr:
Procedure :
-
2-Chloro-5-fluoropyrimidine (1.0 eq) and piperazine (1.2 eq) are dissolved in DMF.
-
Potassium carbonate (2.0 eq) is added, and the reaction is heated to 90°C for 8 hours.
-
The product is extracted with ethyl acetate and purified via column chromatography (SiO2, ethyl acetate/methanol 10:1).
Final Coupling: SNAr Reaction Between Fragments A and B
The chloropyrimidine (Fragment A) and 1-(5-fluoropyrimidin-2-yl)piperazine (Fragment B) are coupled under microwave-assisted conditions:
Optimized Protocol :
-
Reactants : Fragment A (1.0 eq), Fragment B (1.1 eq), Cs2CO3 (2.5 eq).
-
Solvent : DMF (anhydrous).
-
Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).
-
Conditions : Microwave irradiation, 120°C, 30 minutes.
-
Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Opportunities
Limitations in Current Methods
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the pyrimidine core via nucleophilic substitution or cyclization reactions.
- Step 2 : Functionalization of the piperazine ring at the 6-position using coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
- Step 3 : Introduction of the cyclopropyl and ethyl groups via alkylation or Suzuki-Miyaura cross-coupling .
- Critical Controls : Monitor reaction progress with thin-layer chromatography (TLC) and optimize pH/temperature to avoid side products (e.g., over-alkylation) .
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry. For example, the cyclopropyl group shows distinct splitting patterns at δ 0.5–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] calc. 384.18, observed 384.17) .
- Elemental Analysis : Validate C, H, N, F content (deviation <0.4% from theoretical) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, BTK) using fluorescence-based ADP-Glo™ kits. IC values <1 µM suggest therapeutic potential .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for serotonin/dopamine receptors) to assess affinity (K values) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Validation : Re-analyze compound batches via HPLC (purity >98%) to rule out impurities (e.g., residual Pd catalysts) skewing results .
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and positive controls (e.g., reference inhibitors) to minimize variability .
- Structural Analog Comparison : Test analogs with modified substituents (e.g., 5-fluoro vs. 5-chloro pyrimidine) to isolate structure-activity relationships (SAR) .
Q. What strategies improve metabolic stability without compromising potency?
- Methodological Answer :
- Cyclopropane Optimization : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism at the cyclopropyl ring .
- Piperazine Modification : Replace the fluoropyrimidine with a bioisostere (e.g., 1,3,5-triazine) to enhance microsomal stability (t >60 min in human liver microsomes) .
- In Silico Modeling : Use molecular dynamics to predict CYP450 binding and guide synthetic modifications .
Q. How to validate NMR assignments for novel analogs?
- Methodological Answer :
- 2D NMR Techniques : Employ - HSQC and HMBC to correlate protons with adjacent carbons (e.g., confirm piperazine connectivity via long-range couplings) .
- Comparative Analysis : Cross-reference with spectra of structurally related compounds (e.g., 4-ethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
